molecular formula C13H16N2 B15165105 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 336106-30-0

2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B15165105
CAS No.: 336106-30-0
M. Wt: 200.28 g/mol
InChI Key: JCUUTIKRKKKQMG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a pyridine and a benzimidazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole with suitable methylating agents such as iodomethane . The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the benzimidazole ring.

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to its specific substitution pattern and the presence of both pyridine and benzimidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

336106-30-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-pyrido[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-13(2)8-7-12-14-10-5-3-4-6-11(10)15(12)9-13/h3-6H,7-9H2,1-2H3

InChI Key

JCUUTIKRKKKQMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=NC3=CC=CC=C3N2C1)C

Origin of Product

United States

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